Pediatric ICU Outcomes: Sotalol vs Amiodarone Mortality and Length of Stay
In a multicenter pediatric intensive care database analysis of 927 admissions receiving intravenous antiarrhythmics, sotalol demonstrated significantly lower inpatient mortality compared to amiodarone. After multivariable regression analysis controlling for clinical variables, sotalol was associated with decreased mortality (OR = 0.95, p = 0.04), while amiodarone was independently associated with increased mortality (OR = 1.1, p < 0.01) [1]. Mean length of stay was 22.7 days for sotalol versus 29.5 days for amiodarone, and regression analysis demonstrated that amiodarone was independently associated with increased length of stay (β = 8.4 days, p < 0.01), whereas sotalol showed no independent association with prolonged stay (β = -0.2, p = 0.83) [1].
| Evidence Dimension | Inpatient mortality and length of stay in pediatric intensive care |
|---|---|
| Target Compound Data | Mortality 5.4%; Length of stay 22.7 days; Mortality OR = 0.95 (p = 0.04); LOS β = -0.2 (p = 0.83) |
| Comparator Or Baseline | Amiodarone: Mortality 13.1%; Length of stay 29.5 days; Mortality OR = 1.1 (p < 0.01); LOS β = 8.4 days (p < 0.01); Procainamide: Length of stay 21.8 days |
| Quantified Difference | Absolute mortality reduction 7.7 percentage points (p = 0.02); Length of stay reduction 6.8 days (23% reduction) favoring sotalol vs amiodarone |
| Conditions | Multicenter retrospective cohort (6 hospitals, October 2015 to December 2019); 927 total admissions: sotalol n=128, amiodarone n=660, procainamide n=139; multivariable regression analysis |
Why This Matters
For procurement decisions in pediatric hospital settings or pediatric-focused clinical research, these data support sotalol selection over amiodarone based on quantifiably lower mortality risk and reduced resource utilization.
- [1] American Heart Association Scientific Sessions 2025. Abstract 4372236: Intravenous sotalol in pediatric cardiac intensive care patients compared to other antiarrhythmics: insights from a multicenter database. Circulation. 2025;152(Suppl_3):Abstract 4372236. View Source
